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4,4-Dimethyl Retinoic acid-d3

Quantitative Bioanalysis Retinoid Metabolism Isomerization Artifact

Quantitative analysis of all-trans retinoic acid (atRA) is compromised by analyte isomerization and matrix effects. 4,4-Dimethyl Retinoic acid-d3 is the solution: a stable isotope-labeled internal standard (SIL-IS) with +3 Da mass shift. - Eliminates analytical error: Co-elutes with analyte while providing MS/MS selectivity without cross-talk. - Prevents degradation: 4,4-dimethyl block resists C4-hydroxylation (CYP26) and handling-induced isomerization. - Validated performance: Achieved 7-9.6 pmol/g detection in mouse tissue (ref. PMID cited). Immediate supply for LC-MS/MS method validation and pharmacokinetic studies.

Molecular Formula C22H32O2
Molecular Weight 331.5 g/mol
Cat. No. B12427080
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,4-Dimethyl Retinoic acid-d3
Molecular FormulaC22H32O2
Molecular Weight331.5 g/mol
Structural Identifiers
SMILESCC1=C(C(CCC1(C)C)(C)C)C=CC(=CC=CC(=CC(=O)O)C)C
InChIInChI=1S/C22H32O2/c1-16(9-8-10-17(2)15-20(23)24)11-12-19-18(3)21(4,5)13-14-22(19,6)7/h8-12,15H,13-14H2,1-7H3,(H,23,24)/b10-8+,12-11+,16-9+,17-15+/i1D3
InChIKeyXRAHVFWRNAIIPG-UTEHXIMUSA-N
Commercial & Availability
Standard Pack Sizes0.5 mg / 1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4,4-Dimethyl Retinoic Acid-d3 Internal Standard


4,4-Dimethyl Retinoic acid-d3 (CAS 1346606-19-6) is a deuterium-labeled analog of 4,4-Dimethyl Retinoic acid (unlabeled CAS 104182-09-4), a synthetic retinoic acid derivative. With a molecular formula of C22H29D3O2 and molecular weight of 331.51 g/mol [1], this stable isotope-labeled compound features three deuterium atoms incorporated at the 4,4-dimethyl positions, shifting its mass by +3 Da relative to the unlabeled analog. As a stable isotope-labeled internal standard (SIL-IS), it is specifically designed for the accurate quantification of all-trans retinoic acid (atRA) and related retinoids in complex biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS) [2].

Product Identity Stable isotope-labeled internal standard (SIL-IS) for LC-MS/MS quantification Deuterated analog of 4,4-Dimethyl Retinoic acid
Analytical Selectivity +3 Da mass shift enables selective SRM detection Three deuterium atoms at 4,4-dimethyl positions
Sample Handling Fit Isomerization-resistant 4,4-dimethyl modification Blocks handling-induced isomerization during extraction

4,4-Dimethyl Retinoic Acid-d3 Substitution Risks


Generic substitution of 4,4-Dimethyl Retinoic acid-d3 with non-deuterated analogs or alternative retinoid internal standards introduces significant analytical error in quantitative retinoid analysis. The 4,4-dimethyl modification confers resistance to handling-induced isomerization—a critical vulnerability of native retinoic acid that spontaneously isomerizes during extraction and analysis [1]. Unlike acitretin, which lacks structural homology to atRA and exhibits differential extraction recovery and ionization efficiency [2], the target compound matches the analyte in both chemical behavior and chromatographic retention while providing a +3 Da mass shift essential for selective MS detection. Substitution with unlabeled 4,4-dimethyl retinoic acid eliminates the mass differentiation required for accurate isotope dilution mass spectrometry, while substitution with simpler deuterated retinoic acid-d3 lacks the metabolic and isomerization stability conferred by the 4,4-dimethyl group . These fundamental differences render generic alternatives scientifically inadequate for validated quantitative bioanalysis.

Risk Factor
4,4-Dimethyl Retinoic acid-d3 (target ISTD)
vs
Substitute Concern
Mass Differentiation
+3 Da shift for unambiguous MS resolution
Unlabeled 4,4-dimethyl retinoic acid: no mass differentiation for isotope dilution
Chromatographic & Ionization Matching
Co-elutes with analyte; near-identical matrix effect and recovery
Acitretin: structurally distinct retinoid; requires separate LC conditions; differential ionization efficiency
Isomerization & Metabolic Stability
4,4-dimethyl group blocks isomerization and CYP26-mediated C4-hydroxylation
Simpler deuterated retinoic acid-d3: may lack metabolic stability and isomerization resistance

Quantitative Evidence for 4,4-Dimethyl Retinoic Acid-d3


Isomerization Resistance vs. Native Retinoic Acid

Unlike native all-trans retinoic acid (atRA), which undergoes spontaneous isomerization during sample handling and extraction, the 4,4-dimethyl substitution in 4,4-Dimethyl Retinoic acid-d3 blocks this degradation pathway, enabling it to reveal and correct for handling-induced isomerization of the analyte [1]. Native atRA used as an internal standard cannot distinguish between true endogenous atRA and isomerization artifacts generated during processing, leading to systematic underestimation of actual tissue concentrations.

Isomerization Resistance
Method context
Isomerization-resistant vs. native atRA (isomerization-prone during extraction)
Supports isomerization artifact correction in tissue extraction workflows
Reported in mouse tissue and serum LC-MS/MS conditions
Quantitative Bioanalysis Retinoid Metabolism Isomerization Artifact

Ionization and Recovery Matching vs. Acitretin

As a stable isotope-labeled analog, 4,4-Dimethyl Retinoic acid-d3 exhibits near-identical extraction recovery, ionization response, and matrix effect behavior to its unlabeled counterpart, consistent with the fundamental principle of isotope dilution mass spectrometry that deuterated internal standards co-elute with the analyte and experience identical sample processing losses [1]. In contrast, acitretin, a structurally distinct retinoid (contains a trimethylmethoxyphenyl group and lacks the β-ionone ring), demonstrates differential chromatographic retention, requiring separate LC conditions and exhibiting non-equivalent matrix effect behavior [2].

Recovery & Matrix Effect Matching
Method context
Co-eluting SIL-IS principle vs. acitretin (structurally distinct; non-equivalent matrix effects)
Supports matrix effect and recovery correction in bioanalytical workflows
Bioanalytical validation documentation context
Isotope Dilution Mass Spectrometry Matrix Effect Correction Extraction Recovery

Mass Spectrometric Differentiation from Analyte

The incorporation of three deuterium atoms in 4,4-Dimethyl Retinoic acid-d3 provides a +3 Da mass shift (m/z 331.5 vs. m/z 328.5 for unlabeled 4,4-Dimethyl Retinoic acid) . This 3 Da difference exceeds the natural isotopic abundance envelope of the analyte, ensuring baseline mass spectrometric resolution without isotopic overlap [1]. In contrast, a single deuterium label (+1 Da) may be insufficient to resolve the internal standard signal from the M+1 natural abundance peak of the analyte (~1.1% per carbon atom, accumulating to significant abundance for C22 compounds), potentially compromising quantification accuracy at low analyte concentrations.

Mass Spectrometric Resolution
Class-level inference
+3 Da mass shift vs. hypothetical +1 Da analog (potential isotopic overlap with analyte M+1 peak)
Supports unambiguous SRM detection and signal-to-noise enhancement
Reduces isotopic cross-talk risk at low analyte concentrations
Selected Reaction Monitoring Isotope Dilution Mass Spectrometry

Metabolic Stability Against CYP26 Catabolism

The 4,4-dimethyl substitution in both the labeled and unlabeled forms blocks the primary site of retinoic acid metabolism—the C4 hydroxylation mediated by CYP26 family enzymes . Native all-trans retinoic acid undergoes rapid C4-hydroxylation with a half-life of approximately 0.5–1 hour in hepatic microsomes, whereas the 4,4-dimethyl analog is metabolically stable under identical conditions [1]. While quantitative comparative data between the labeled and unlabeled 4,4-dimethyl forms is not available, both share the same metabolic resistance conferred by the 4,4-dimethyl group, enabling their use in studies requiring stable internal standardization without degradation during extended incubations.

Metabolic Stability
Class-level inference
Blocked C4-hydroxylation vs. native atRA (rapid CYP26 clearance; t½ ~0.5–1 hour)
Supports stable internal standard concentration during extended sample processing
Data to verify: Quantitative t½ improvement not available from peer-reviewed data
Metabolic Stability Pharmacokinetics Cytochrome P450

4,4-Dimethyl Retinoic Acid-d3 Research Applications


Endogenous Retinoic Acid Quantification

Quantification of endogenous all-trans retinoic acid (atRA) in small tissue samples (10–20 mg wet weight) from mouse tissues using LC-MS/MS with 4,4-Dimethyl Retinoic acid-d3 as the internal standard. This method achieved detection of atRA at concentrations of 7–9.6 pmol/g in mouse tissues and 1.9 ± 0.6 pmol/mL in serum [1]. The isomerization-resistant internal standard corrects for extraction efficiency and reveals handling-induced isomerization artifacts that would otherwise compromise accuracy [1].

CYP26 Pathway Metabolism Studies

Investigation of retinoic acid metabolic pathways and enzyme kinetics, where the 4,4-dimethyl modification blocks C4-hydroxylation by CYP26 enzymes, providing a stable internal standard that does not degrade during extended incubations or sample processing . This metabolic resistance is essential for accurate quantification of retinoid turnover in studies of vitamin A homeostasis and retinoid signaling.

Pharmacokinetic and Bioequivalence Studies

Regulatory-compliant bioanalytical method validation for pharmacokinetic and bioequivalence studies, where stable isotope-labeled internal standards are required to correct for matrix effects and variable extraction recovery [2]. The +3 Da mass shift ensures unambiguous SRM detection without isotopic cross-talk, while co-elution with the analyte ensures identical matrix effect correction across the chromatographic run [2].

Retinoid Receptor QSAR and SAR Studies

Quantitative structure-activity relationship (QSAR) studies of retinoid receptor binding, where the labeled compound serves as a reference standard for quantifying receptor-ligand interactions without confounding isomerization or metabolic degradation artifacts [3]. The compound's stability enables reproducible quantification across experimental replicates.

Application
Selection Property
Validation Focus
Endogenous Retinoic Acid Quantification in Tissue Research
Co-eluting SIL-IS for atRA
Matrix-effect correction and isomerization artifact control
CYP26 Metabolism Research Context
Metabolically stable 4,4-dimethyl modification
Degradation-resistant ISTD for extended incubation studies
Pharmacokinetic Bioanalysis Research
+3 Da mass shift SIL-IS for selective detection
Ion ratio and matrix-effect consistency review
Retinoid Receptor Binding Studies
Stable reference standard with blocked isomerization
Reproducible quantification free of handling-induced artifacts

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24 linked technical documents
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